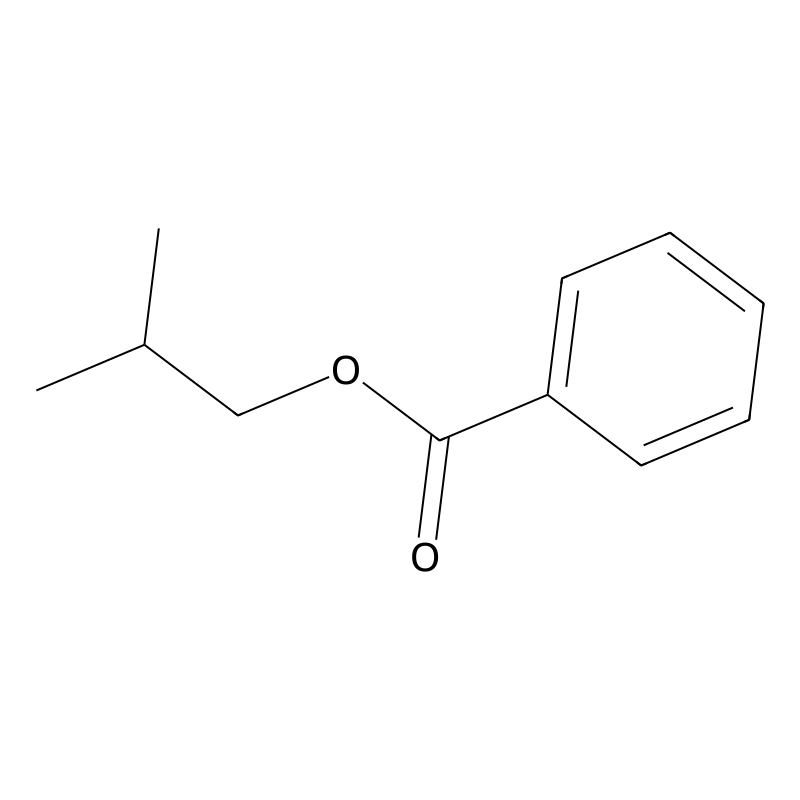

Isobutyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Solvent and Plasticizer:

- Due to its nonpolar nature and good solvency properties, isobutyl benzoate acts as a solvent for various organic materials like oils, fats, and resins [Source: National Center for Biotechnology Information, PubChem ].

- It also functions as a plasticizer, improving the flexibility and elasticity of polymers [Source: Santa Cruz Biotechnology, Isobutyl benzoate ].

Flavoring Agent and Fragrance:

- Isobutyl benzoate contributes to the characteristic flavors and aromas found in various fruits, such as raspberries and grapes [Source: Mohamadi Alasti et al., "Investigating the flavor compounds in the cocoa powder production process," Food Science & Nutrition (2019) ].

- This property makes it a valuable tool in scientific research, particularly in studies related to food science and flavor perception.

Studies on Anti-Aging Properties:

- Emerging research suggests that isobutyl benzoate might possess anti-aging properties for skin cells. This effect is potentially linked to its ability to form ester bonds with fatty acids or other molecules within the skin [Source: Santa Cruz Biotechnology, Isobutyl benzoate ].

- It's important to note that this research is still in its early stages, and further investigation is needed to confirm and understand the potential mechanisms involved.

Other Research Applications:

- Isobutyl benzoate finds use in various other scientific research areas, including:

Isobutyl benzoate is an organic compound classified as a benzoate ester, resulting from the condensation of benzoic acid and isobutanol. Its molecular formula is , and it possesses a molecular weight of approximately 178.23 g/mol. The compound appears as a colorless liquid with a characteristic sweet odor, making it valuable in various applications, particularly in the fragrance and cosmetic industries .

- Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl benzoate can be hydrolyzed to yield benzoic acid and isobutanol.

- Transesterification: It can react with alcohols to form new esters, which is useful in synthetic organic chemistry.

- Reduction: Isobutyl benzoate can be reduced to produce isobutyl alcohol and benzyl alcohol under specific conditions, often using reducing agents like lithium aluminum hydride.

These reactions illustrate its versatility as a chemical intermediate in organic synthesis .

Isobutyl benzoate has been evaluated for its biological safety profile. Studies indicate that it does not exhibit significant genotoxicity or skin sensitization at typical exposure levels. In guinea pig tests, it showed no reactions indicative of sensitization . Additionally, it has been assessed for reproductive toxicity and local respiratory toxicity, with findings suggesting it poses minimal risk under current usage conditions .

The synthesis of isobutyl benzoate typically involves the following methods:

- Direct Esterification: Benzoic acid is reacted with isobutanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This method allows for high yields of the ester.

- Catalytic Methods: Recent advancements have introduced heterogeneous catalytic processes that facilitate the transformation of starting materials into isobutyl benzoate under milder conditions, enhancing efficiency and selectivity .

Isobutyl benzoate finds numerous applications across various industries:

- Fragrance Industry: Utilized as a fragrance ingredient due to its pleasant aroma.

- Cosmetics: Acts as a solvent and emollient in cosmetic formulations.

- Food Industry: Occasionally used as a flavoring agent.

- Pharmaceuticals: Serves as an excipient in drug formulations.

Its low toxicity profile makes it suitable for use in products that come into contact with skin or are ingested .

Isobutyl benzoate shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl benzoate | Commonly used as a flavoring agent; less viscous. | |

| Methyl benzoate | Exhibits similar fragrance properties; lower boiling point. | |

| Propyl benzoate | Used in cosmetics; slightly higher viscosity than isobutyl benzoate. |

Uniqueness of Isobutyl Benzoate

Isobutyl benzoate stands out due to its unique balance of volatility and stability, making it particularly effective in fragrance applications while maintaining a favorable safety profile compared to its analogs. Its specific ester structure allows for distinctive interactions that enhance scent retention and formulation stability .

Acid-Catalyzed Fischer Esterification Mechanisms

The Fischer esterification reaction remains the cornerstone methodology for isobutyl benzoate synthesis, utilizing the direct condensation of benzoic acid with isobutanol under acidic catalysis. The mechanistic pathway involves a complex sequence of nucleophilic acyl substitution steps that proceed through distinct intermediate formations. The initial step involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon toward nucleophilic attack from the alcohol component. Subsequently, the alcohol executes a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate through the formation of a carbon-oxygen bond while simultaneously breaking the carbon-oxygen pi bond.

The reaction mechanism proceeds through a critical proton transfer step where the oxonium ion transfers a proton to the hydroxyl group, generating an activated complex that facilitates water elimination. This step requires careful optimization as the equilibrium nature of the Fischer esterification necessitates continuous water removal or the employment of excess alcohol to drive the reaction toward ester formation. Research has demonstrated that the equilibrium constant for benzoic acid esterification with methanol reaches approximately 3 under standard conditions, indicating the importance of equilibrium manipulation strategies.

Concentrated sulfuric acid serves as the predominant catalyst for isobutyl benzoate synthesis, typically employed at concentrations ranging from 0.1 to 5 milliliters per reaction batch. Alternative acid catalysts including para-toluenesulfonic acid and boron trifluoride have shown comparable catalytic activity, though sulfuric acid remains preferred due to its cost-effectiveness and proven reliability. The catalytic mechanism involves the formation of a protonated carbonyl species that enhances the electrophilic character of the carbon center, thereby facilitating nucleophilic attack by the alcohol substrate.

Optimization studies have revealed that reaction temperatures between 80-85 degrees Celsius provide optimal conversion rates while minimizing unwanted side reactions. Extended reaction times of 16-18 hours under reflux conditions typically yield conversion rates exceeding 97 percent, with the reaction proceeding to completion when appropriate equilibrium-shifting strategies are employed. The use of acetonitrile as a co-solvent has demonstrated beneficial effects on reaction kinetics, with typical protocols employing 162 millimoles of acetonitrile per 80 millimoles of acid substrate.

Solvent Selection and Reaction Optimization Strategies

Solvent selection critically influences both reaction kinetics and product yields in isobutyl benzoate synthesis through Fischer esterification pathways. Traditional approaches have employed non-polar solvents such as cyclohexane, which facilitate product separation while maintaining reasonable reaction rates. The CIPAC reference method utilizes a mixture of 2-methylpropan-1-ol, cyclohexane, and sulfuric acid under reflux conditions, followed by extraction with diethyl ether and subsequent purification through fractional distillation under vacuum.

Advanced optimization strategies focus on equilibrium manipulation through water removal techniques, which prove essential for achieving high conversion rates in Fischer esterification reactions. Azeotropic distillation using Dean-Stark apparatus represents a sophisticated approach for continuous water removal, particularly effective when employing solvents that form azeotropic mixtures with water. Toluene and benzene have demonstrated particular utility in this context, forming azeotropes that facilitate water separation upon cooling.

The implementation of molecular sieves as drying agents provides an alternative strategy for water removal, offering advantages in terms of simplicity and equipment requirements. Three angstrom molecular sieves have shown effectiveness in maintaining anhydrous conditions throughout the reaction period, thereby driving the equilibrium toward ester formation. This approach proves particularly valuable in laboratory-scale syntheses where sophisticated distillation equipment may not be readily available.

Reaction medium polarity significantly affects both enzyme activity and product recovery in esterification processes. Studies have demonstrated that increasing solvent polarity through the addition of polar additives such as acetone or 2-methyl-2-propanol can enhance water solubility and facilitate its removal from the reaction system. However, excessive polarity may negatively impact catalyst stability, necessitating careful optimization of solvent composition.

Temperature optimization studies have revealed complex relationships between reaction rate, equilibrium position, and catalyst stability. While elevated temperatures generally increase reaction rates, they may also promote unwanted side reactions and catalyst degradation. Systematic optimization typically involves temperature ramping protocols, beginning at ambient temperature and gradually increasing to the target temperature while monitoring conversion rates and product purity.

Nucleophilic Acyl Substitution Dynamics

Nucleophilic acyl substitution is a fundamental reaction pathway for carboxylic acid derivatives, including esters like isobutyl benzoate. This process involves the displacement of a leaving group (in this case, the isobutoxy group) by a nucleophile, facilitated by the electrophilic nature of the carbonyl carbon [2] [4]. The mechanism proceeds through a tetrahedral intermediate, with protonation of the carbonyl oxygen enhancing electrophilicity under acidic conditions [3] [4].

For acid-catalyzed hydrolysis, the mechanism begins with protonation of the ester carbonyl oxygen, rendering it more susceptible to nucleophilic attack by water. This forms a tetrahedral intermediate, which subsequently collapses to release the carboxylic acid (benzoic acid) and alcohol (isobutanol) [3]. Kinetic studies reveal that the rate-determining step is the nucleophilic attack, with acid catalysis lowering the activation energy by stabilizing intermediate states [4]. In basic conditions, deprotonation of the nucleophile (e.g., hydroxide ion) enhances its reactivity, but ester hydrolysis under such conditions typically follows a different pathway involving direct nucleophilic substitution without intermediate protonation [2].

The reversibility of ester hydrolysis necessitates excess water or alcohol to drive the reaction to completion. For isobutyl benzoate, equilibrium dynamics favor ester formation in alcoholic solutions, while hydrolysis dominates in aqueous acidic environments [3].

Ping-Pong Bi-Bi Kinetic Models in Enzymatic Systems

Enzymatic synthesis and hydrolysis of esters, including isobutyl benzoate, often adhere to Ping-Pong Bi-Bi kinetics, a two-substrate mechanism where the enzyme undergoes intermediate modification between substrate binding events [6]. In lipase-catalyzed esterification, for instance, the enzyme first binds to the acid (benzoic acid) to form an acyl-enzyme complex, releasing water before binding the alcohol (isobutanol) to produce the ester [6].

Key kinetic parameters for such systems include:

| Parameter | Symbol | Value (Lipase-Catalyzed Esterification) |

|---|---|---|

| Maximum Velocity | Vₘₐₓ | 11.72 µmol/min/mg |

| Michaelis Constant (Acid) | Kₘ,Acid | 0.00303 M |

| Michaelis Constant (Alcohol) | Kₘ,Alcohol | 0.00306 M |

| Inhibition Constant (Acid) | Kᵢ,Acid | 1.05 M |

| Inhibition Constant (Alcohol) | Kᵢ,Alcohol | 6.55 M |

Data derived from lipase-catalyzed esterification of butyric acid and isoamyl alcohol [6].

Competitive inhibition by the acid substrate is a notable feature, as proton accumulation in the enzyme’s microenvironment reduces catalytic efficiency [6]. This aligns with observations in isobutyl benzoate synthesis, where excess benzoic acid can deactivate lipases by stabilizing non-productive enzyme-substrate complexes.

Transition State Analysis Using Computational Chemistry

Computational chemistry provides atomistic insights into the transition states (TS) of reactions involving isobutyl benzoate. Density functional theory (DFT) calculations reveal that the acid-catalyzed hydrolysis proceeds via a concerted mechanism, with synchronous bond cleavage and formation [7]. Key bond indices during the reaction include:

| Bond | Wiberg Bond Index (Reactant → TS → Product) | Evolution (%) |

|---|---|---|

| C=O (Carbonyl) | 1.85 → 1.20 → 1.02 | 71.6 |

| C–O (Ester) | 1.02 → 1.45 → 1.85 | 58.2 |

| O–H (Water) | 0.85 → 0.30 → 0.02 | 56.0 |

Adapted from transition state analysis of O-isopropyl xanthates [7].

Synchronicity (Sᵧ) values approaching 1 indicate a highly concerted mechanism, whereas lower values suggest stepwise processes. For isobutyl benzoate hydrolysis, Sᵧ ≈ 0.87 implies moderate synchronicity, with proton transfer slightly lagging behind nucleophilic attack [7].

Energy profiles derived from intrinsic reaction coordinate (IRC) calculations show a sharp decline in enthalpy after the TS, consistent with exothermic ester hydrolysis [7]. These findings align with experimental kinetics, validating computational models as predictive tools for reaction design.

Sulfuric Acid Catalytic Performance

Sulfuric acid has been established as the traditional homogeneous catalyst for isobutyl benzoate synthesis through direct esterification of benzoic acid with isobutanol. The mechanism involves protonation of the carbonyl oxygen of benzoic acid by sulfuric acid, followed by nucleophilic attack by isobutanol [1]. Under optimized conditions of 80-85°C for 16-18 hours, sulfuric acid demonstrates exceptional catalytic efficiency, achieving conversion yields of 97-99% in the synthesis of isobutyl benzoate [1]. The reaction proceeds through a well-established mechanism where sulfuric acid acts as both a strong Brønsted acid and a dehydrating agent, facilitating water removal to drive the equilibrium toward ester formation [1].

para-Toluenesulfonic Acid Catalytic Systems

para-Toluenesulfonic acid emerges as a superior alternative to sulfuric acid for isobutyl benzoate synthesis, offering several operational advantages while maintaining high catalytic efficiency. The mechanistic pathway involves protonation of the carboxylic acid carbonyl group by para-toluenesulfonic acid, activation of the substrate for nucleophilic attack by the alcohol, and subsequent water elimination [2]. Research findings demonstrate that para-toluenesulfonic acid-catalyzed esterification reactions achieve yields of 88.3% for benzoic acid esterification with various alcohols [3]. The catalyst exhibits superior performance characteristics compared to conventional mineral acids, including reduced equipment corrosion and enhanced selectivity [4].

para-Toluenesulfonic acid demonstrates significant advantages in terms of operational simplicity and environmental compatibility. The catalyst enables high atom economy reactions with excellent yields, making it particularly attractive for sustainable chemical synthesis [4]. Furthermore, para-toluenesulfonic acid-based deep eutectic solvents have been developed as dual catalyst-solvent systems, achieving methyl benzoate yields of 93.46% under optimized conditions [5]. These systems combine the catalytic properties of para-toluenesulfonic acid with the green chemistry benefits of deep eutectic solvents, providing enhanced stability and recyclability [5].

Comparative Analysis of Homogeneous Systems

The comparative evaluation of sulfuric acid and para-toluenesulfonic acid systems reveals distinct performance characteristics and operational considerations. While sulfuric acid achieves higher absolute yields (97-99%), para-toluenesulfonic acid offers superior process sustainability and reduced environmental impact [1] [4]. The activation energies for para-toluenesulfonic acid-catalyzed reactions are generally lower, with reported values of 38.71 kJ/mol for methyl benzoate synthesis [5]. This lower activation energy translates to enhanced reaction rates and improved energy efficiency in industrial applications.

The mechanistic pathways for both catalysts follow similar esterification mechanisms, but differ in their specific activation modes and substrate interactions. para-Toluenesulfonic acid provides more controlled activation of the carboxylic acid substrate, leading to enhanced selectivity and reduced side reactions [4]. The catalyst also demonstrates superior compatibility with various reaction media, including conventional organic solvents and innovative deep eutectic solvent systems [5].

Heterogeneous Catalytic Systems

Zirconium-Based Double Salt Catalysts

Zirconium-based double salt catalysts represent a significant advancement in heterogeneous catalysis for isobutyl benzoate synthesis, offering unique advantages in terms of selectivity, reusability, and environmental sustainability. These catalysts function primarily through Lewis acid activation mechanisms, where zirconium centers act as electron-accepting sites that activate the carbonyl group of benzoic acid [6]. The catalytic mechanism involves coordination of the carboxylic acid to the zirconium center, followed by nucleophilic attack by the alcohol substrate [6].

Zirconium sulfate tetrahydrate (Zr(SO4)2·4H2O) has been extensively studied as a heterogeneous catalyst for benzoic acid esterification reactions. Under optimized conditions of 2.5 hours reaction time with a molar ratio of benzoic acid to alcohol of 1:2.5, this catalyst achieves conversion yields of 96.3% [7]. The catalyst demonstrates excellent selectivity based on steric considerations, with electronic factors playing a minimal role in determining catalytic efficiency [6]. This steric selectivity makes zirconium-based catalysts particularly effective for isobutyl benzoate synthesis, where the branched structure of isobutanol is accommodated within the catalyst active sites [6].

The preparation and activation of zirconium-based double salt catalysts involves careful control of synthesis conditions to optimize active site distribution and accessibility. The catalysts are typically prepared through precipitation methods followed by calcination at controlled temperatures [8]. The resulting materials exhibit superacid properties with Hammett acidity functions below -12, contributing to their exceptional catalytic performance [8]. The hydration state of the zirconium sulfate species is crucial for maintaining catalytic activity, with optimal performance achieved when the catalyst retains appropriate hydration levels [8].

Sulfated Metal Oxide Superacids

Sulfated metal oxide superacids represent the most advanced class of heterogeneous catalysts for isobutyl benzoate synthesis, combining exceptional acid strength with outstanding stability and reusability. These materials are characterized by Hammett acidity functions (H₀) below -12, qualifying them as superacids with catalytic activity exceeding that of concentrated sulfuric acid [9]. The superacid properties arise from the interaction between sulfate groups and the metal oxide surface, creating highly acidic sites that effectively activate organic substrates [9].

Sulfated Zirconia Systems

Sulfated zirconia (SO₄²⁻/ZrO₂) stands as the most extensively studied superacid catalyst for esterification reactions, exhibiting exceptional performance in isobutyl benzoate synthesis. The catalyst demonstrates a Hammett acidity function of -16.04, significantly higher than conventional strong acids [9]. Under optimized conditions, sulfated zirconia achieves conversion yields exceeding 95% for various esterification reactions [10]. The catalytic mechanism involves both Brønsted and Lewis acid sites, with sulfate groups providing proton-donating capability while zirconium centers serve as electron-accepting sites [9].

The preparation of sulfated zirconia involves impregnation of zirconium hydroxide with sulfuric acid, followed by calcination at temperatures between 625-650°C to achieve optimal acid site distribution [9]. The calcination temperature is critical for maintaining the balance between acid strength and catalyst stability [10]. Higher calcination temperatures can lead to loss of sulfate groups and decreased catalytic activity, while insufficient calcination fails to develop the necessary superacid properties [10].

Sulfated Titania Systems

Sulfated titania (SO₄²⁻/TiO₂) represents another important class of superacid catalysts for isobutyl benzoate synthesis, offering unique advantages in terms of thermal stability and resistance to deactivation. The catalyst exhibits a Hammett acidity function of -14.52, providing sufficient acid strength for efficient esterification reactions [11]. Research demonstrates that sulfated titania achieves optimal catalytic performance when calcined at 525°C, with conversion yields comparable to sulfated zirconia systems.

The incorporation of additional metal oxides into sulfated titania systems has been shown to enhance catalytic performance significantly. Mixed sulfated titania-zirconia systems (SO₄²⁻/TiO₂-ZrO₂) demonstrate superior catalytic activity compared to individual components, with optimal performance achieved at Zr/Ti ratios of 1:4. These mixed systems combine the thermal stability of titania with the high acid strength of zirconia, resulting in catalysts with enhanced durability and performance.

Advanced Superacid Formulations

Recent developments in superacid catalyst design have focused on creating more efficient and stable formulations through compositional optimization and structural modification. Sulfated tin oxide (SO₄²⁻/SnO₂) has been identified as possessing the highest acid strength among metal oxide superacids, with Hammett acidity functions reaching -18.0. This exceptional acid strength makes sulfated tin oxide particularly effective for challenging esterification reactions, although its application in isobutyl benzoate synthesis requires careful optimization to prevent over-activation and side reactions.

The development of composite superacid systems incorporating multiple metal oxides has yielded catalysts with enhanced performance characteristics. Sulfated ZnAl₂O₄-TiO₂ composites demonstrate superior stability and reusability compared to conventional superacids, with conversion yields of 95.8% for oleic acid esterification. These composite systems benefit from the structural stabilization provided by spinel oxides, which prevent sulfate group migration and maintain catalytic activity over extended reaction periods.

Biocatalyst Engineering for Improved Substrate Specificity

Lipase-Catalyzed Esterification Systems

Biocatalytic synthesis of isobutyl benzoate represents a promising sustainable approach that leverages the specificity and mild operating conditions of enzymatic catalysis. Lipase enzymes demonstrate exceptional capability for catalyzing esterification reactions between benzoic acid and various alcohols, including isobutanol. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine on the carboxylic acid substrate, followed by alcoholysis to form the desired ester product.

Candida rugosa lipase has been successfully employed for the direct esterification of benzoic acid with methanol, representing the first documented example of efficient enzymatic benzoic acid esterification. The reaction is performed in a heterogeneous medium using hexane/toluene mixtures to enhance benzoic acid solubility, achieving yields of approximately 60% under optimized conditions. The enzyme demonstrates remarkable tolerance to benzoic acid concentrations up to 100 mM, with methanol inhibition observed only above 90 mM.

Immobilized Enzyme Systems

Immobilization of lipases on solid supports has been shown to enhance their stability, reusability, and performance in esterification reactions. Novozym 435, an immobilized form of Candida antarctica lipase B, demonstrates exceptional performance in the synthesis of benzoic acid esters, achieving conversion yields of 92% for benzyl benzoate synthesis. The immobilization process involves physical adsorption of the enzyme onto macroporous acrylic resin, creating a stable biocatalyst with enhanced operational stability.

The choice of substrate significantly influences the performance of immobilized lipase systems. Research demonstrates that benzoic anhydride is more effective than benzoic acid as an acyl donor for enzymatic esterification, due to improved substrate solubility and enhanced reaction kinetics. The use of benzoic anhydride enables solvent-free synthesis protocols with high conversion yields, addressing sustainability concerns associated with organic solvent use.

Substrate Specificity Engineering

Engineering of enzyme substrate specificity represents a critical aspect of biocatalyst development for isobutyl benzoate synthesis. The substrate specificity of lipases can be influenced by several factors, including active site architecture, substrate binding affinity, and enzyme conformational flexibility. Research on iso-orotate decarboxylase demonstrates how specific amino acid residues (Arg68 and Asn98) create hydrogen bonding networks that determine substrate specificity.

The development of substrate-specific lipases for benzoic acid esterification requires understanding of the molecular interactions between enzyme and substrate. Studies on Rhizomucor miehei lipase supported on chitosan-chitin nanowhiskers reveal that the enzyme follows a ping-pong bi-bi mechanism with substrate inhibition, characterized by specific Michaelis-Menten constants for benzoic acid (34.04 mM) and alcohol substrates (138.28 mM). These kinetic parameters provide insights into the enzyme-substrate interactions that can guide substrate specificity engineering efforts.

Reaction Engineering for Enhanced Performance

Optimization of reaction conditions plays a crucial role in maximizing the performance of biocatalytic systems for isobutyl benzoate synthesis. Fed-batch reactor configurations have been shown to overcome substrate inhibition effects commonly observed in lipase-catalyzed reactions. The controlled addition of acyl donors during the reaction helps maintain optimal substrate concentrations while minimizing enzyme deactivation.

The application of alternative reaction media, including deep eutectic solvents and ionic liquids, has opened new possibilities for enhancing biocatalytic performance. Deep eutectic solvent-buffer mixtures enable the use of substrates with unpaired solubilities, such as benzoic acid and glycerol, in continuous biocatalytic processes. These systems demonstrate improved enzyme stability and enable catalyst reuse for multiple reaction cycles.

Physical Description

XLogP3

Boiling Point

Density

0.994-0.999

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Preservative; Solvent